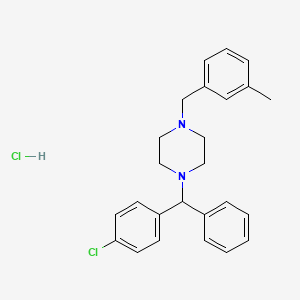
Meclizine Monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meclizine Monohydrochloride is a first-generation antihistamine belonging to the piperazine class. It is primarily used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. This compound exhibits antiemetic and antivertigo properties, making it effective in managing symptoms related to vestibular system disturbances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Meclizine Monohydrochloride involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The final product is subjected to rigorous quality control measures to ensure purity and consistency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the aromatic rings, although these are less common.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzhydryl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced aromatic rings.
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Meclizine Monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and its potential neuroprotective properties.
Medicine: Widely used in clinical studies for the treatment of motion sickness, vertigo, and other vestibular disorders.
Industry: Employed in the formulation of various pharmaceutical products, including tablets and ointments
Mechanism of Action
Meclizine Monohydrochloride exerts its effects primarily through antagonism of the histamine H1 receptor. By blocking these receptors, it inhibits the action of histamine, which is responsible for symptoms such as nausea and dizziness. Additionally, this compound has anticholinergic properties, which further contribute to its antiemetic and antivertigo effects. The compound also affects the central nervous system by reducing the excitability of the vestibular nuclei .
Comparison with Similar Compounds
Dimenhydrinate: Another first-generation antihistamine used for motion sickness and vertigo.
Diphenhydramine: Commonly used for allergies but also effective in treating motion sickness.
Cinnarizine: Used for vertigo and motion sickness, with additional calcium channel blocking properties.
Domperidone: Primarily a dopamine antagonist used for gastrointestinal motility disorders but also has antiemetic properties .
Uniqueness of Meclizine Monohydrochloride: this compound is unique due to its combination of antihistamine and anticholinergic properties, making it particularly effective for treating motion sickness and vertigo. Its long duration of action and relatively low incidence of side effects compared to other antihistamines make it a preferred choice for many patients .
Properties
CAS No. |
410538-37-3 |
|---|---|
Molecular Formula |
C25H28Cl2N2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |
InChI Key |
GJNMJOHYRWHJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



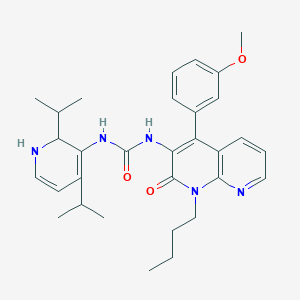
![N-[1-[[cyano(methyl)amino]-methylamino]-3-(2-methylpropylsulfonyl)-1-oxopropan-2-yl]benzamide](/img/structure/B10774706.png)
![bis[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10774709.png)
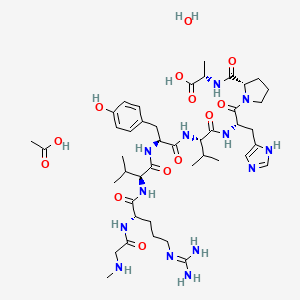




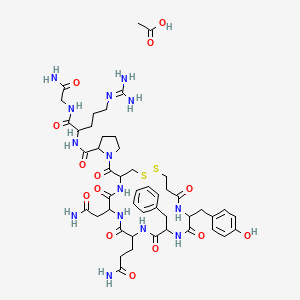
![(1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10774759.png)
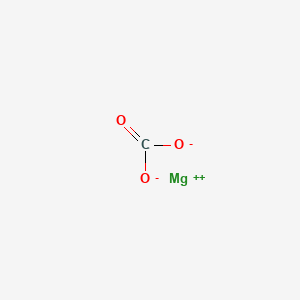
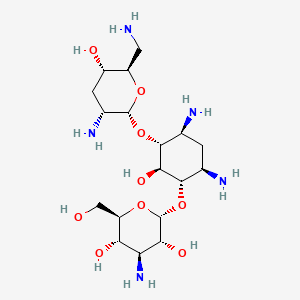
![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B10774780.png)
